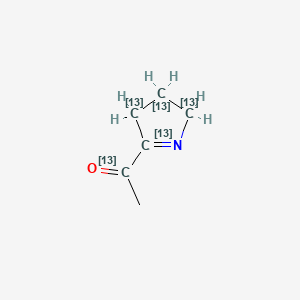
2-Acetyl-1-pyrroline-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1-pyrroline-13C5 is a compound that is isotopically labeled with carbon-13. This labeling is used to trace the compound in various scientific studies. The compound is a derivative of 2-acetyl-1-pyrroline, which is known for its characteristic aroma, often described as similar to the smell of popcorn or freshly baked bread .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-pyrroline-13C5 involves the incorporation of carbon-13 into the molecular structure of 2-acetyl-1-pyrroline. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors. One common method involves the reaction of 13C-labeled acetyl chloride with pyrroline under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-1-pyrroline-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Acetyl-1-pyrroline-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of flavor and fragrance compounds
Mecanismo De Acción
The mechanism of action of 2-Acetyl-1-pyrroline-13C5 involves its interaction with various molecular targets. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The carbon-13 labeling provides a distinct signal that can be detected using spectroscopic methods, facilitating detailed studies of its behavior and interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-1-pyrroline: The non-labeled version of the compound, known for its aroma.
6-Acetyl-2,3,4,5-tetrahydropyridine: A structurally similar compound with a similar smell.
Fenchone: Another compound that can be isotopically labeled for similar studies
Uniqueness
2-Acetyl-1-pyrroline-13C5 is unique due to its isotopic labeling, which allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
116.105 g/mol |
Nombre IUPAC |
1-((2,3,4,5-13C4)3,4-dihydro-2H-pyrrol-5-yl)(113C)ethanone |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3/i2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
DQBQWWSFRPLIAX-OVSVEPSRSA-N |
SMILES isomérico |
C[13C](=O)[13C]1=N[13CH2][13CH2][13CH2]1 |
SMILES canónico |
CC(=O)C1=NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















